4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine
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Overview
Description
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine is a synthetic organic compound that belongs to the class of substituted amphetamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals that affect the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine typically involves multi-step organic reactions. One common route might include:
Formation of the butan-2-amine backbone: This can be achieved through reductive amination of a suitable ketone with ammonia or an amine.
Introduction of the piperidine ring: This step involves the alkylation of the amine with a piperidine derivative.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the ketone or imine groups back to amines.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-oxides or imines.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Potential use in the development of drugs targeting the central nervous system, such as antidepressants or stimulants.
Industry: May be used in the production of specialty chemicals or as a research chemical.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine likely involves interaction with neurotransmitter receptors or transporters in the brain. It may act as a reuptake inhibitor or releaser of neurotransmitters such as dopamine, norepinephrine, or serotonin, affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
4-methoxyamphetamine (PMA): Similar structure but lacks the piperidine ring.
Methamphetamine: Similar backbone but lacks the methoxyphenyl group.
Methylphenidate: Contains a piperidine ring but differs in the aromatic substitution pattern.
Uniqueness
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine is unique due to its specific combination of a methoxyphenyl group, a piperidine ring, and a butan-2-amine backbone
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-16(19-12-15-20-13-4-3-5-14-20)6-7-17-8-10-18(21-2)11-9-17/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRULDLGSGQNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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